molecular formula C18H11ClN2O B5626913 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile CAS No. 65429-76-7

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

Cat. No.: B5626913
CAS No.: 65429-76-7
M. Wt: 306.7 g/mol
InChI Key: QPNQIDPPOCGIMX-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorophenyl group, a phenyl group, a nitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate can then undergo cyclization with malononitrile in the presence of a catalyst to yield the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups and its pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, depending on the context.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O/c19-14-8-6-12(7-9-14)15-10-17(13-4-2-1-3-5-13)21-18(22)16(15)11-20/h1-10H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNQIDPPOCGIMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353988
Record name ZINC04637572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65429-76-7
Record name ZINC04637572
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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